molecular formula C9H21N3 B089528 1-Piperazineethanamine, N,N,4-trimethyl- CAS No. 104-19-8

1-Piperazineethanamine, N,N,4-trimethyl-

Cat. No. B089528
CAS RN: 104-19-8
M. Wt: 171.28 g/mol
InChI Key: XFLSMWXCZBIXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Piperazineethanamine derivatives involves complex chemical processes. For example, a study outlines the synthesis of new piperazine derivatives with pendant arms, indicating the steps and conditions necessary for the creation of such compounds. Another synthesis approach involves a four-component cyclocondensation method, showcasing the versatility in synthesizing piperazine derivatives (Lázár et al., 2002; Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their potential applications. For example, the study of new piperazine and azamacrocyclic ligands demonstrates the importance of conformational properties, which can be studied through molecular mechanics and NMR spectroscopy (Lázár et al., 2002).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, leading to a wide range of properties. Divergent synthesis methods, for example, have been used to enhance the efficiency, simplify analysis, and improve the solubility of piperazine-based compounds (Mintzer, Pérez, & Simanek, 2010).

Physical Properties Analysis

The physical properties of 1-Piperazineethanamine derivatives, such as solubility, melting point, and stability, are significant for their practical applications. For instance, hyperbranched polymers from piperazine demonstrate water and organic solvent solubility, a characteristic attributed to their specific structural features (Yan & Gao, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming complexes or conducting specific reactions, are essential for understanding the application range of piperazine derivatives. Studies have shown that piperazine can act as an efficient catalyst in the synthesis of certain compounds, highlighting its reactivity and utility in organic synthesis (Yousefi, Goli-Jolodar, & Shirini, 2018).

Scientific Research Applications

  • Central Pharmacological Activity : Piperazine derivatives, including 1-Piperazineethanamine, N,N,4-trimethyl-, show central pharmacological activities mainly involving the activation of the monoamine pathway. These derivatives are researched for therapeutic applications such as antipsychotic, antidepressant, and anxiolytic drugs (Brito, Moreira, Menegatti, & Costa, 2018).

  • Anti-HIV Agents : N-Methylpiperazine, a related compound, is utilized in the preparation of unsymmetrical bis-ureas as anti-HIV agents. These derivatives show promising antiviral properties and are significant in therapeutic indications (El‐Faham, Armand-Ugón, Esté, & Albericio, 2008).

  • Intermediate in Drug Synthesis : 1-Amino-4-methylpiperazine, a closely related compound, is used as an intermediate in the synthesis of medicinal drugs. Various methods for its synthesis have been explored, indicating its importance in pharmaceutical manufacturing (Kushakova, Kuznetsov, Chernobroviy, & Garabadgiu, 2004).

  • Antibacterial Activities : Piperazine units are common in numerous effective drugs. Derivatives like 1,4-Disubstituted piperazines have been studied for their antibacterial activities, indicating their potential use in combatting resistant bacterial strains (Shroff, Mishra, Mohanta, Baitharu, & Behera, 2022).

  • Designer Drugs-of-Abuse : 1-Aryl-piperazine compounds are potential designer drugs-of-abuse due to their selective activity on certain serotonin receptors. Their easy availability and legal status have made them subjects of study in forensic and toxicological research (de Boer et al., 2001).

  • Biofilm Formation Control : An N-halamine-based polymeric additive containing a piperazine derivative has been developed to control biofilm formation. This compound has shown effectiveness against bacterial colonization, particularly Staphylococcus epidermidis, in biomedical material research (Luo, Chen, & Sun, 2006).

properties

IUPAC Name

N,N-dimethyl-2-(4-methylpiperazin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-10(2)4-7-12-8-5-11(3)6-9-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLSMWXCZBIXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059292
Record name 1-Piperazineethanamine, N,N,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazineethanamine, N,N,4-trimethyl-

CAS RN

104-19-8
Record name N,N,4-Trimethyl-1-piperazineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(N,N-Dimethylamino)ethyl)-4-methylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 104-19-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Piperazineethanamine, N,N,4-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Piperazineethanamine, N,N,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,4-trimethylpiperazine-1-ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(2-(N,N-DIMETHYLAMINO)ETHYL)-4-METHYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384CK0D21R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperazineethanamine, N,N,4-trimethyl-
Reactant of Route 2
Reactant of Route 2
1-Piperazineethanamine, N,N,4-trimethyl-
Reactant of Route 3
Reactant of Route 3
1-Piperazineethanamine, N,N,4-trimethyl-
Reactant of Route 4
Reactant of Route 4
1-Piperazineethanamine, N,N,4-trimethyl-
Reactant of Route 5
Reactant of Route 5
1-Piperazineethanamine, N,N,4-trimethyl-
Reactant of Route 6
Reactant of Route 6
1-Piperazineethanamine, N,N,4-trimethyl-

Citations

For This Compound
2
Citations
I Bano, GS Deora - Journal of Pharmacognosy and …, 2019 - phytojournal.com
Present study was designed to determine the presence of various phytoconstituents in methanolic extract of leaves of the plant Abutilon pannosum by preliminary phytochemical …
Number of citations: 21 www.phytojournal.com
SM Subramanya, R Stofanak, PE Savage - Near-and Supercritical Water - papers.ssrn.com
We produced energy-dense oils via hydrothermal liquefaction (HTL) of binary mixtures of biomass components (eg, lignin, cellulose, starch) with different plastics and binary mixtures of …
Number of citations: 0 papers.ssrn.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.